molecular formula C13H15NO3S2 B11111959 N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide

N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide

Cat. No.: B11111959
M. Wt: 297.4 g/mol
InChI Key: ULHXVCPZQBBOEW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide is an organic compound with the molecular formula C12H13NO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide typically involves the reaction of furfurylamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like tert-butylmethyl ether at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-N-methyl-4-(methylsulfanyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the sulfonamide group allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C13H15NO3S2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-4-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C13H15NO3S2/c1-14(10-11-4-3-9-17-11)19(15,16)13-7-5-12(18-2)6-8-13/h3-9H,10H2,1-2H3

InChI Key

ULHXVCPZQBBOEW-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)SC

Origin of Product

United States

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